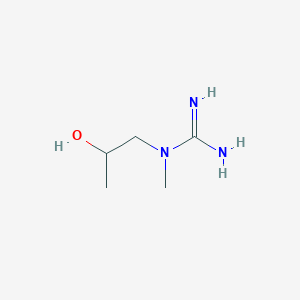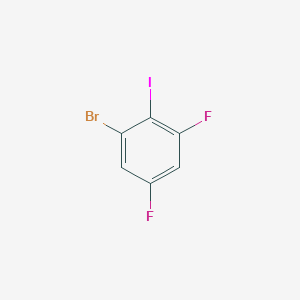![molecular formula C8H7ClO3S B068350 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid CAS No. 175203-15-3](/img/structure/B68350.png)
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid is an organic compound that belongs to the class of thienyl acetic acids It is characterized by the presence of a thienyl ring substituted with a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives or other reduced forms.
Substitution: Amides, thioesters, or other substituted derivatives.
Applications De Recherche Scientifique
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects. The thienyl ring may also contribute to the compound’s activity by facilitating binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
2-[5-(2-Bromoacetyl)-2-thienyl]acetic acid: Similar structure with a bromoacetyl group instead of a chloroacetyl group.
2-[5-(2-Fluoroacetyl)-2-thienyl]acetic acid: Contains a fluoroacetyl group.
2-[5-(2-Iodoacetyl)-2-thienyl]acetic acid: Contains an iodoacetyl group.
Comparison: 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative may exhibit different reactivity patterns and biological effects due to the varying electronegativity and size of the halogen atoms.
Propriétés
IUPAC Name |
2-[5-(2-chloroacetyl)thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-4-6(10)7-2-1-5(13-7)3-8(11)12/h1-2H,3-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLXEDDUXFMEML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)CCl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381240 |
Source


|
| Record name | 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-15-3 |
Source


|
| Record name | 5-(2-Chloroacetyl)-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-Methyl-4,6-dihydrofuro[3,4-c]isoxazol-6-yl)ethanone](/img/structure/B68268.png)

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)
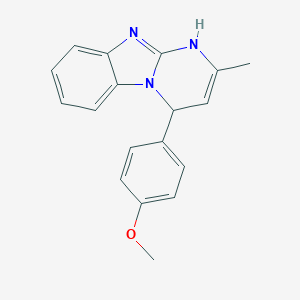
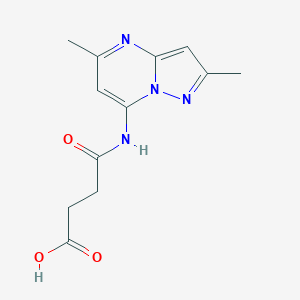
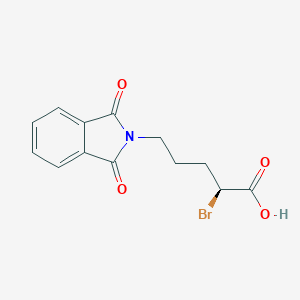
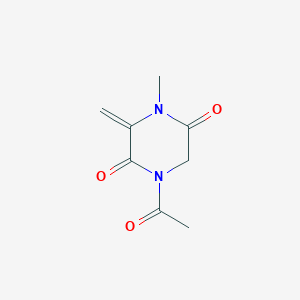
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)
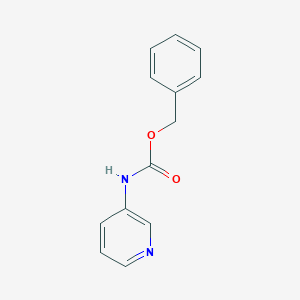
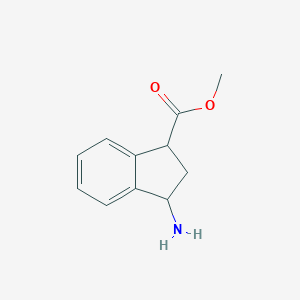
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
